N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and nitro group on the phenyl ring and a methoxy group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide typically involves the reaction of 2-chloro-5-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Reduction: Reducing agents (hydrogen gas, sodium dithionite), catalysts (palladium on carbon), solvents (ethanol, water).
Oxidation: Oxidizing agents (potassium permanganate), solvents (acetone, water).
Major Products Formed
Substitution: N-(2-substituted-5-nitrophenyl)-4-methoxybenzamide.
Reduction: N-(2-chloro-5-aminophenyl)-4-methoxybenzamide.
Oxidation: N-(2-chloro-5-nitrophenyl)-4-hydroxybenzamide.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide involves the inhibition of specific enzymes or proteins. The chloro and nitro groups on the phenyl ring interact with the active sites of target enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrophenyl isothiocyanate
- 2-Chloro-5-nitrophenyl isocyanate
- 2-Chloro-5-nitroaniline
- 4-Chloro-3-nitrophenyl isothiocyanate
Uniqueness
N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide is unique due to the presence of both a methoxy group and a benzamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-5-2-9(3-6-11)14(18)16-13-8-10(17(19)20)4-7-12(13)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDDILQNCFBHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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